MPCI
説明
Aromatic Substitution Patterns
- 5-Bromo-2-methoxyphenyl group : Contrasts with unsubstituted phenyl groups in analogues like N-[2-(5-bromo-2-methoxyphenyl)ethyl]benzamide, introducing both electron-withdrawing (bromo) and electron-donating (methoxy) effects.
- 3-Fluoro vs. 2-Fluoro substitution : The meta-fluorine position differs from ortho-fluoro analogues such as 5-bromo-N-ethyl-2-fluorobenzamide, affecting dipole moments and hydrogen-bonding potential.
Guanidine-Piperidine Hybridization
The carbamimidoyl-piperidine moiety distinguishes it from classical benzamides. Unlike 3-methylsulfonyl-4-piperidin-1-ylbenzoyl guanidine, which positions the piperidine ring ortho to the sulfonyl group, this compound tethers the piperidine via a methylene bridge to the guanidine nitrogen, enhancing conformational flexibility.
| Compound | Molecular Weight (g/mol) | XLogP | Hydrogen Bond Donors |
|---|---|---|---|
| Target compound | 519.459 | 5.2 | 2 |
| N-[2-(5-bromo-2-methoxyphenyl)ethyl]benzamide | 334.21 | 3.8* | 1 |
| 3-Fluorobenzamide | 139.13 | 1.2 | 2 |
*Estimated via comparative analysis of alkyl chain contributions.
2D/3D Conformational Analysis and Crystallographic Considerations
The compound’s 519.459 g/mol molecular weight and XLogP of 5.2 suggest significant three-dimensional complexity. Key conformational features include:
Torsional Dynamics
Hydrogen Bonding Networks
Despite five hydrogen bond acceptors, only two donors exist, creating a polarized electronic profile. The fluorobenzamide carbonyl (O=C-N) and guanidine NH groups serve as primary hydrogen-bonding sites, potentially stabilizing interactions with biological targets like the melanocortin receptor 4.
Crystallographic data remains unavailable for this specific compound, but analogues like 3-fluorobenzamide exhibit planar benzamide cores with substituents deviating <15° from coplanarity. Molecular modeling predicts similar behavior, with the bromomethoxyphenyl group tilting 30–45° relative to the benzamide plane due to steric hindrance.
Substituent Role Analysis: Bromo, Methoxy, and Fluorine Functional Groups
Bromine (5-Bromo)
Methoxy (2-Methoxy)
- Electron donation : The methoxy group’s +M effect increases electron density on the adjacent phenyl ring, favoring π-π stacking with tyrosine or tryptophan residues.
- Conformational restriction : Methoxy’s ortho position relative to the ethyl linker imposes torsional constraints, reducing rotational freedom by ~20% compared to para-substituted analogues.
Fluorine (3-Fluoro)
- Electrostatic modulation : The strong electronegativity of fluorine (3.98 Pauling scale) induces a dipole moment across the benzamide ring, enhancing solubility polar regions.
- Bioisosteric properties : Fluorine’s small size (1.47 Å van der Waals radius) allows it to mimic hydroxyl groups while resisting metabolic oxidation.
This multifunctional architecture positions the compound as a high-molecular-weight candidate with balanced hydrophobic and polar domains, though its Lipinski rule violations (molecular weight >500, XLogP >5) suggest potential bioavailability challenges requiring formulation optimization.
特性
分子式 |
C25H32BrFN4O2 |
|---|---|
分子量 |
519.4 g/mol |
IUPAC名 |
2-[2-(5-bromo-2-methoxyphenyl)ethyl]-N-[N'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide |
InChI |
InChI=1S/C25H32BrFN4O2/c1-3-31-13-11-17(12-14-31)16-29-25(28)30-24(32)21-5-4-6-22(27)20(21)9-7-18-15-19(26)8-10-23(18)33-2/h4-6,8,10,15,17H,3,7,9,11-14,16H2,1-2H3,(H3,28,29,30,32) |
InChIキー |
AMXJMRXFZPRCQM-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)CN=C(N)NC(=O)C2=C(C(=CC=C2)F)CCC3=C(C=CC(=C3)Br)OC |
製品の起源 |
United States |
準備方法
Palladium-Catalyzed Coupling Reaction
Reagents :
- Ethyl 2-(piperidin-4-yl)acetate
- 4-Bromo-6-fluoroquinoline
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
- Cesium carbonate (Cs₂CO₃)
- 1,4-Dioxane
Procedure :
- Mix ethyl 2-(piperidin-4-yl)acetate (500 mg, 2.92 mmol), 4-bromo-6-fluoroquinoline (791.2 mg, 3.5 mmol), Pd₂(dba)₃ (267.5 mg, 0.292 mmol), Xantphos (338 mg, 0.584 mmol), and Cs₂CO₃ (1.89 g, 5.89 mmol) in 10 mL 1,4-dioxane.
- Heat under microwave irradiation at 145°C for 30 min under nitrogen.
- Filter and concentrate the mixture.
- Purify via silica gel chromatography (petroleum ether/ethyl acetate = 1:9).
Alkylation with Sodium Bicarbonate
Reagents :
- 2-Fluoro-5-nitropyridine
- 2-(Piperidin-4-yl)acetic acid ethyl ester
- Sodium bicarbonate (NaHCO₃)
- N-Methylpyrrolidone (NMP)
Procedure :
- Dissolve 2-fluoro-5-nitropyridine (2.000 g, 14.08 mmol) and 2-(piperidin-4-yl)acetic acid ethyl ester (2.410 g, 14.08 mmol) in 30 mL NMP.
- Add NaHCO₃ (3.5 g, 42.2 mmol) and stir at room temperature overnight.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (0–50% ethyl acetate gradient).
Carbodiimide-Mediated Amidation
Reagents :
- 5-Methyl-1H-indole-2-carboxylic acid
- 2-(Piperidin-4-yl)ethanol
- 1-Hydroxybenzotriazole (HOBt)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) hydrochloride
- Tetrahydrofuran (THF)
Procedure :
- Dissolve 5-methyl-1H-indole-2-carboxylic acid (263 mg, 1.50 mmol) in 7 mL THF.
- Add 2-(piperidin-4-yl)ethanol (213 mg, 1.65 mmol), HOBt (101 mg, 0.750 mmol), and EDAC (316 mg, 1.65 mmol).
- Stir at room temperature for 14 h.
- Partition between ethyl acetate and 0.5M HCl.
- Wash organic layer with NaHCO₃ and brine, dry, and recrystallize.
Yield : 94% (365 mg, beige powder).
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Conditions | Yield | Purity |
|---|---|---|---|---|
| Palladium coupling | Pd₂(dba)₃, Xantphos | Microwave, 145°C, N₂ | 54% | >95% |
| Alkylation | NaHCO₃ | RT, NMP, 12 h | 85% | 90% |
| Amidation | HOBt/EDAC | RT, THF, 14 h | 94% | 98% |
Key Observations :
- The HOBt/EDAC-mediated amidation achieves the highest yield (94%) due to efficient activation of the carboxyl group.
- Microwave-assisted coupling reduces reaction time but requires specialized equipment.
Critical Reaction Parameters
Solvent Selection
化学反応の分析
反応の種類
MPCIは、次のものを含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまなハロゲン化剤が含まれます。 反応は通常、最適な収率を確保するために、制御された温度と圧力の下で行われます .
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はケトンまたはアルデヒドを生成する可能性があり、一方、置換反応はさまざまな置換誘導体を生成する可能性があります .
科学的研究の応用
MPCIは、次のような科学研究において幅広い用途があります。
化学: 受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。
生物学: さまざまな生理学的プロセスにおけるメラノコルチン-4受容体の役割を理解するのに役立ちます。
医学: 肥満や代謝性疾患などの疾患の治療における可能性について調査されています。
作用機序
類似化合物の比較
ユニークさ
This compoundをこれらの類似化合物から際立たせているのは、メラノコルチン-4受容体に対する高い選択性と、薬理学的シャペロンとして機能する能力です。 このユニークな特性により、受容体欠損の研究や標的療法の開発に特に役立ちます.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
*Estimated based on formula C₂₉H₃₂BrFN₄O₂.
Key Observations :
- Halogenation : The target compound’s 5-bromo and 3-fluoro groups enhance lipophilicity and steric bulk compared to p-MPPF’s single p-fluoro substituent .
- Piperidine vs. Piperazine : The 1-ethylpiperidin-4-ylmethyl group in the target compound may improve blood-brain barrier penetration relative to p-MPPF’s piperazine, which is polar due to its additional nitrogen .
- Heterocyclic Moieties: Example 53 and SBI-0206965 incorporate pyrimidine or chromenone systems, likely enhancing kinase binding via π-π stacking, absent in the target compound .
Key Observations :
- The target compound’s ethylpiperidine group may confer higher CNS permeability than p-MPPF’s piperazine, but its lack of a sulfonamide or pyrimidine moiety (as in SBI-0206965) could limit kinase affinity .
- Fluorine substitution at the 3-position (target) vs. 5-position (Example 53) may alter steric hindrance in receptor binding pockets .
生物活性
The compound 2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide, also referred to as ML00253764, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 525.49 g/mol. Its structure includes a brominated methoxyphenyl group, a piperidine moiety, and a fluorobenzamide segment, which contribute to its pharmacological properties.
ML00253764 acts primarily as a melanocortin 4 receptor (MC4R) antagonist. The MC4R is crucial in regulating energy homeostasis and body weight. By inhibiting this receptor, ML00253764 has been shown to counteract tumor-induced weight loss in preclinical models.
Weight Regulation
A notable study demonstrated that the administration of ML00253764 in mice led to significant increases in body weight and food intake compared to control groups. This effect was particularly pronounced in models of cancer cachexia, where tumor presence typically leads to weight loss due to metabolic dysregulation .
Antitumor Effects
In addition to its effects on weight regulation, ML00253764 has been investigated for its potential antitumor properties. The compound was observed to inhibit tumor growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
In Vivo Studies
- Model : C57BL/6 mice with induced tumors.
- Findings : Treatment with ML00253764 resulted in:
- Weight Gain : Average increase of 15% over four weeks.
- Tumor Size Reduction : Significant decrease in tumor volume compared to untreated controls.
| Parameter | Control Group | ML00253764 Group |
|---|---|---|
| Average Weight (g) | 22 ± 2 | 25 ± 3 |
| Tumor Volume (mm³) | 150 ± 20 | 90 ± 15 |
In Vitro Studies
In vitro assays using human cancer cell lines revealed that ML00253764:
- Induces apoptosis in breast cancer cells (MCF-7).
- Inhibits proliferation in prostate cancer cells (LNCaP).
Case Studies
- Case Study A : A patient with advanced melanoma showed improved appetite and weight stabilization after receiving treatment with a compound similar to ML00253764.
- Case Study B : In a clinical trial involving cachexia patients, subjects reported increased energy levels and reduced fatigue when administered MC4R antagonists.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
